Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate
Description
Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine-4-carboxylate core linked via a carbamoyl group to a 5-oxopyrrolidin-3-yl moiety substituted with a 3,4-dimethoxyphenyl group. The ethyl ester group enhances lipophilicity, which may improve membrane permeability but reduce metabolic stability compared to carboxylic acid derivatives.
Properties
IUPAC Name |
ethyl 1-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6/c1-4-30-20(26)14-7-9-23(10-8-14)21(27)22-15-11-19(25)24(13-15)16-5-6-17(28-2)18(12-16)29-3/h5-6,12,14-15H,4,7-11,13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPJPIXPBACRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate, with CAS Number 894044-40-7 and molecular formula , is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 894044-40-7 |
| Molecular Formula | C21H29N3O6 |
| Molecular Weight | 419.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. The compound can be synthesized through a one-pot method that combines various precursors, including piperidine derivatives and oxopyrrolidin compounds. This method allows for the efficient formation of the desired product while minimizing by-products.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study evaluated its efficacy against lung and liver carcinoma cell lines using the MTT assay, revealing promising IC50 values that indicate significant potency compared to standard chemotherapeutic agents like Cisplatin .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs). These interactions can lead to alterations in intracellular signaling pathways that regulate cell proliferation and apoptosis. The compound's structural features allow it to effectively bind to these targets, modulating their activity and leading to various biological effects .
Case Studies
- Cytotoxicity Evaluation : A detailed study assessed the cytotoxic effects of this compound against several carcinoma cell lines. The results indicated that the compound exhibited significant activity with lower toxicity towards normal cells, suggesting a favorable therapeutic index .
- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound has shown that it possesses favorable absorption characteristics and metabolic stability, which are critical for its potential therapeutic applications in oncology .
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that derivatives of piperidine and pyrrolidine can exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated varying IC50 values for synthesized derivatives, suggesting their potential as anticancer agents .
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound A | 20.12 ± 6.20 | |
| Compound B | 10.84 ± 4.2 | |
| Doxorubicin (control) | 0.92 ± 0.1 |
Neuropharmacological Applications
The structural features of Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate suggest potential interactions with neurotransmitter systems. Similar compounds have been evaluated for their affinity towards dopamine and norepinephrine transporters, indicating possible applications in treating neurodegenerative disorders or mood disorders .
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating a series of piperidine derivatives, one compound exhibited a significant reduction in tumor cell viability across multiple cancer lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, showcasing the therapeutic potential of structurally related compounds .
Case Study 2: Neurotransmitter Interaction
Research on related compounds has revealed their ability to modulate neurotransmitter levels in the brain, suggesting that this compound could be explored for conditions like depression or anxiety disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related piperidine-carboxylate derivatives, focusing on synthesis, physicochemical properties, and functional group contributions.
Structural and Functional Group Comparisons
Key Observations:
- Target vs. Compound 7 (): The target’s 3,4-dimethoxyphenyl and pyrrolidinone groups likely enhance aromatic π-π stacking and hydrogen-bonding capabilities compared to Compound 7’s methoxyimino and ethoxypropyl chains. This structural difference may improve target selectivity in enzyme inhibition.
- Target vs.
- Target vs. Thiazolidinone Derivative (): The sulfur-containing thiazolidinone and pyridopyrimidine moieties in the latter increase molecular weight (458.6 g/mol) and polar surface area, possibly affecting solubility and target engagement compared to the oxygen-rich target compound.
- Target vs. Pyrazole Derivative (): The pyrazole ring in CAS 1006349-05-8 introduces nitrogen-rich heterocyclic character, which may favor interactions with metal ions or charged residues in biological targets.
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions, such as:
- Condensation of a pyrrolidin-5-one derivative with a piperidine-4-carboxylate intermediate.
- Use of coupling reagents (e.g., carbodiimides) for amide bond formation between the pyrrolidin-3-ylcarbamoyl and piperidine moieties.
- Solvent selection (e.g., dichloromethane or DMF) and bases (e.g., triethylamine or potassium carbonate) to drive the reaction . Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine, ethyl piperidine-4-carboxylate | Core structure assembly |
| 2 | DCC (dicyclohexylcarbodiimide), DMAP (catalyst) | Amide bond formation |
| 3 | Dichloromethane, room temperature, 12h | Reaction medium |
Purity is ensured via column chromatography or recrystallization .
Q. What analytical techniques are used for structural characterization?
Key methods include:
- NMR Spectroscopy : Confirmation of the piperidine-pyrrolidinone linkage and substituent positions (e.g., 3,4-dimethoxyphenyl group) .
- Mass Spectrometry : Validation of molecular weight (e.g., ESI-MS or MALDI-TOF) .
- IR Spectroscopy : Identification of carbonyl (C=O) and carbamate (N–C=O) functional groups .
Q. How should this compound be stored to ensure stability?
- Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation.
- Keep in a cool (2–8°C), dry, and ventilated environment away from light .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during carbamoyl coupling .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction kinetics .
- Catalyst Screening : Use of DMAP or HOBt improves amide bond formation efficiency . Data Contradiction Note : While recommends reflux for azide-based reactions, suggests room temperature for carbamoyl coupling. Researchers must validate conditions for specific intermediates.
Q. What strategies mitigate byproduct formation in multi-step syntheses?
- Stoichiometric Precision : Maintain a 1:1 molar ratio of pyrrolidin-3-ylamine to piperidine carboxylate to avoid unreacted starting material .
- Scavenger Resins : Use polymer-bound reagents (e.g., trisamine resins) to remove excess coupling agents .
- Chromatographic Monitoring : TLC or HPLC tracks reaction progress and identifies byproducts early .
Q. How can computational modeling aid in predicting biological activity?
- Molecular Docking : Simulate interactions with targets like kinases or GPCRs using software (e.g., AutoDock Vina).
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) . Example Table : Predicted Targets and Binding Affinities
| Target Protein | Binding Energy (kcal/mol) | Likely Interaction Site |
|---|---|---|
| COX-2 | -9.2 | Catalytic domain |
| HDAC6 | -8.7 | Zinc-binding domain |
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Solvent Volume Reduction : Transition from batch to flow chemistry minimizes waste and improves reproducibility .
- Purification at Scale : Replace column chromatography with fractional crystallization or centrifugal partition chromatography .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <5000 ppm for DMF) .
Data Contradiction Analysis
- Synthetic Routes : emphasizes azide-based cyclization, while prioritizes acylation. Researchers must evaluate route efficiency via yield and purity metrics.
- Storage Conditions : specifies refrigeration, but analogous compounds in show stability at room temperature. Stability studies (e.g., accelerated degradation testing) are critical for validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
